![molecular formula C36H60O8 B1672062 2-O-(3-Hydroxy-3-methylglutaryl)fasciculol A CAS No. 126906-00-1](/img/structure/B1672062.png)
2-O-(3-Hydroxy-3-methylglutaryl)fasciculol A
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Overview
Description
HMG-CoA is an intermediate in the mevalonate and ketogenesis pathways . It is formed from acetyl CoA and acetoacetyl CoA by HMG-CoA synthase .
Synthesis Analysis
HMG-CoA synthase plays a crucial role in the mevalonic acid pathway, which is key for plant defense mechanisms . The enzyme catalyzes the conversion of one molecule of 3-hydroxy-3-methylglutary-CoA (HMG-CoA) and two molecules of triphosphopyridine nucleotide (NADPH) into MVA .Molecular Structure Analysis
The full-length cDNA of the putative HMG-CoA synthase was 1,655 bp containing a 1,381 bp open reading frame (ORF) encoding a polypeptide of 460 amino acids .Chemical Reactions Analysis
HMG-CoA reductase catalyzes the conversion of HMG-CoA to mevalonic acid, a necessary step in the biosynthesis of cholesterol .Physical And Chemical Properties Analysis
HMG-CoA is a metabolic intermediate in the metabolism of the branched-chain amino acids, which include leucine, isoleucine, and valine .Mechanism of Action
Future Directions
properties
CAS RN |
126906-00-1 |
---|---|
Product Name |
2-O-(3-Hydroxy-3-methylglutaryl)fasciculol A |
Molecular Formula |
C36H60O8 |
Molecular Weight |
620.9 g/mol |
IUPAC Name |
5-[[(2R,3S,10S,13R,14R,17R)-17-[(2R,5R)-5,6-dihydroxy-6-methylheptan-2-yl]-3-hydroxy-4,4,10,13,14-pentamethyl-2,3,5,6,7,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-2-yl]oxy]-3-hydroxy-3-methyl-5-oxopentanoic acid |
InChI |
InChI=1S/C36H60O8/c1-21(10-13-27(37)32(4,5)42)22-14-16-36(9)24-11-12-26-31(2,3)30(41)25(44-29(40)20-33(6,43)19-28(38)39)18-34(26,7)23(24)15-17-35(22,36)8/h21-22,25-27,30,37,41-43H,10-20H2,1-9H3,(H,38,39)/t21-,22-,25-,26?,27-,30-,33?,34-,35-,36+/m1/s1 |
InChI Key |
VOAJMYUEWCGJID-VIEGMHJXSA-N |
Isomeric SMILES |
C[C@H](CC[C@H](C(C)(C)O)O)[C@H]1CC[C@@]2([C@@]1(CCC3=C2CC[C@@H]4[C@@]3(C[C@H]([C@@H](C4(C)C)O)OC(=O)CC(C)(CC(=O)O)O)C)C)C |
SMILES |
CC(CCC(C(C)(C)O)O)C1CCC2(C1(CCC3=C2CCC4C3(CC(C(C4(C)C)O)OC(=O)CC(C)(CC(=O)O)O)C)C)C |
Canonical SMILES |
CC(CCC(C(C)(C)O)O)C1CCC2(C1(CCC3=C2CCC4C3(CC(C(C4(C)C)O)OC(=O)CC(C)(CC(=O)O)O)C)C)C |
Appearance |
Solid powder |
melting_point |
177-179°C |
physical_description |
Solid |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
synonyms |
2-O-(3-hydroxy-3-methylglutaryl)fasciculol A fasciculic acid A |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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